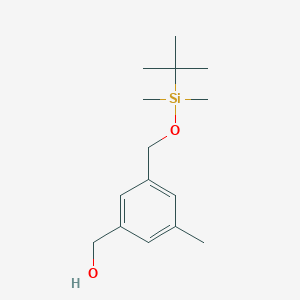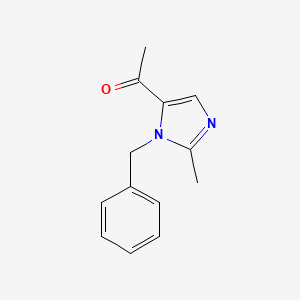
1,2-Dibutylcyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibutylcyclopentane is an organic compound with the molecular formula C13H26. It belongs to the class of cycloalkanes, which are saturated hydrocarbons containing a ring of carbon atoms. This compound is characterized by the presence of two butyl groups attached to the first and second carbon atoms of the cyclopentane ring. The molecular weight of this compound is 182.3455 g/mol .
Vorbereitungsmethoden
The synthesis of 1,2-Dibutylcyclopentane can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentane with butyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete substitution of the hydrogen atoms on the cyclopentane ring with butyl groups .
These methods are optimized for high yield and purity of the final product .
Analyse Chemischer Reaktionen
1,2-Dibutylcyclopentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur when this compound is treated with halogens such as chlorine or bromine.
Wissenschaftliche Forschungsanwendungen
1,2-Dibutylcyclopentane has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a model compound for studying the reactivity and stability of cycloalkanes. Additionally, it serves as a precursor for the synthesis of more complex organic molecules and materials .
In the field of biology, this compound is used in studies related to lipid metabolism and membrane structure due to its hydrophobic nature. It is also investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations .
Wirkmechanismus
The mechanism of action of 1,2-Dibutylcyclopentane involves its interaction with various molecular targets and pathways. Due to its hydrophobic nature, it can integrate into lipid bilayers and affect membrane fluidity and permeability. This property makes it useful in studies related to membrane dynamics and drug delivery .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibutylcyclopentane can be compared with other cycloalkanes such as cyclopentane, cyclohexane, and their substituted derivatives.
Cyclopentane: A simpler cycloalkane with the formula C5H10.
Cyclohexane: Another cycloalkane with the formula C6H12.
1,2-Dimethylcyclopentane: A similar compound with methyl groups instead of butyl groups.
This compound is unique due to the presence of the butyl groups, which impart distinct hydrophobic and steric properties, making it valuable for specific research applications and industrial uses .
Eigenschaften
CAS-Nummer |
62199-52-4 |
|---|---|
Molekularformel |
C13H26 |
Molekulargewicht |
182.35 g/mol |
IUPAC-Name |
1,2-dibutylcyclopentane |
InChI |
InChI=1S/C13H26/c1-3-5-8-12-10-7-11-13(12)9-6-4-2/h12-13H,3-11H2,1-2H3 |
InChI-Schlüssel |
XQUKCZAAJLJJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCCC1CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(4-Methylphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13939167.png)




![2-Amino-3-[4-(4-methylphenyl)phenyl]propanoic acid](/img/structure/B13939187.png)







![tert-Butyl (4-iodo-7-methylbenzo[d]thiazol-2-yl)carbamate](/img/structure/B13939233.png)
